2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine
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Overview
Description
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV) and other retroviruses . This compound is a derivative of uridine, where specific modifications have been made to enhance its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves multiple steps, starting from uridineThe reaction conditions typically involve the use of azidotrimethylsilane (TMSN3) and bromine sources under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the bromine site.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) and azidotrimethylsilane (TMSN3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or other peroxides can be used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction and oxidized products at the bromine site .
Scientific Research Applications
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine has several scientific research applications:
Antiviral Research: It has shown significant activity against HIV and other retroviruses, making it a candidate for antiviral drug development.
Biological Studies: The compound is used in studies related to nucleoside analogs and their effects on viral replication.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent due to its modified structure and enhanced activity.
Industrial Applications: It can be used in the synthesis of other nucleoside analogs and related compounds.
Mechanism of Action
The mechanism of action of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves its incorporation into viral DNA, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyuridine (AZU): Similar in structure but lacks the bromine modification.
3’-Azido-2’,3’-dideoxy-5-iodouridine: Similar structure with iodine instead of bromine.
Uniqueness
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of both the azido group and the bromine atom, which contribute to its enhanced antiviral activity and potential reduced cytotoxicity compared to other analogs .
Properties
CAS No. |
120826-43-9 |
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Molecular Formula |
C9H8BrN5O3 |
Molecular Weight |
314.10 g/mol |
IUPAC Name |
(1R,10S,11S)-11-azido-4-bromo-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C9H8BrN5O3/c10-4-2-15-7-1-5(13-14-11)6(18-7)3-17-9(15)12-8(4)16/h2,5-7H,1,3H2/t5-,6+,7+/m0/s1 |
InChI Key |
IKQPIXUQCPAHRU-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2COC3=NC(=O)C(=CN3[C@@H]1O2)Br)N=[N+]=[N-] |
Canonical SMILES |
C1C(C2COC3=NC(=O)C(=CN3C1O2)Br)N=[N+]=[N-] |
Origin of Product |
United States |
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